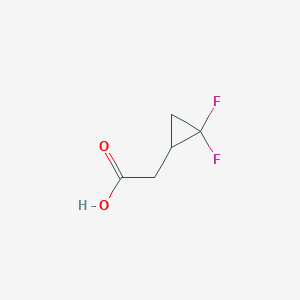
2-(2,2-Difluorocyclopropyl)acetic acid
Cat. No. B1591117
M. Wt: 136.1 g/mol
InChI Key: MBRBTSNTUSHGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04983630
Procedure details


A mixture of 39.8 g (0.29 mmol) 2,2-difluorocyclopropylacetic acid and 38.5 ml (0.53 mmol) thionyl chloride was heated under reflux for 5 hours. Excess thionyl chloride was distilled and the residue was distilled in vacuo.


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1([F:9])[CH2:4][CH:3]1[CH2:5][C:6](O)=[O:7].S(Cl)([Cl:12])=O>>[F:1][C:2]1([F:9])[CH2:4][CH:3]1[CH2:5][C:6]([Cl:12])=[O:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1(C(C1)CC(=O)O)F
|
|
Name
|
|
|
Quantity
|
38.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 5 hours
|
|
Duration
|
5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Excess thionyl chloride was distilled
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1(C(C1)CC(=O)Cl)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
